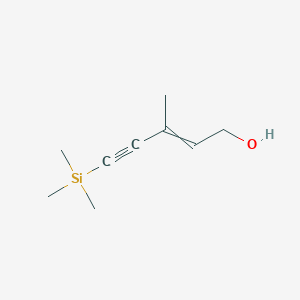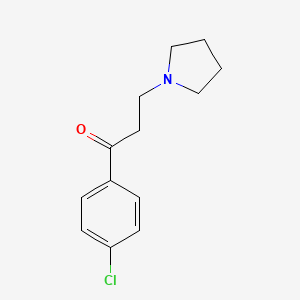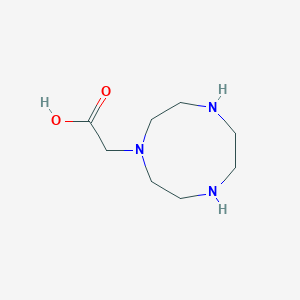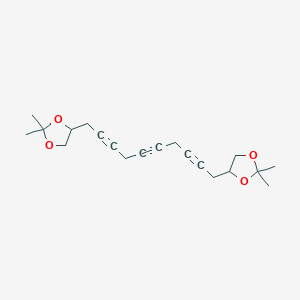
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine is an organic compound characterized by its unique structure, which includes a dioxine ring substituted with methyl and phenyl groups
Métodos De Preparación
The synthesis of 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzil with 3-methyl-2,2,5,6-tetraphenyl-1,4-dioxane in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine can be compared with other similar compounds, such as:
Tetraphenylcyclopentadienone: Both compounds have phenyl groups, but tetraphenylcyclopentadienone has a cyclopentadienone core, making it structurally different and leading to different chemical properties and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound has a different core structure and is used in catalysis, highlighting the unique applications of this compound in material science.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields.
Propiedades
Número CAS |
112983-12-7 |
|---|---|
Fórmula molecular |
C29H24O2 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-methyl-3,3,5,6-tetraphenyl-2H-1,4-dioxine |
InChI |
InChI=1S/C29H24O2/c1-22-29(25-18-10-4-11-19-25,26-20-12-5-13-21-26)31-28(24-16-8-3-9-17-24)27(30-22)23-14-6-2-7-15-23/h2-22H,1H3 |
Clave InChI |
GRLQLIRBEDTNHL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)

![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)






![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)


